molecular formula C20H20N2O2 B12733742 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)- CAS No. 124392-80-9

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-

Cat. No.: B12733742
CAS No.: 124392-80-9
M. Wt: 320.4 g/mol
InChI Key: IGTUJRBXLYZCRQ-UHFFFAOYSA-N
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Description

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)- is a complex organic compound with a unique structure that combines elements of benzoxepine and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)- typically involves multi-step organic reactions. The starting materials often include substituted benzoxepines and pyrazoles, which undergo cyclization and functional group modifications under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)
  • 2H-(1)Benzoxepino(5,4-c)pyrazole, 8-chloro-4,5-dihydro-3-(4-methoxyphenyl)-2-phenyl-

Uniqueness

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

124392-80-9

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-8,9-dimethyl-4,5-dihydro-1H-[1]benzoxepino[5,4-c]pyrazole

InChI

InChI=1S/C20H20N2O2/c1-12-10-17-18(11-13(12)2)24-9-8-16-19(21-22-20(16)17)14-4-6-15(23-3)7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)

InChI Key

IGTUJRBXLYZCRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=C(C=C4)OC

Origin of Product

United States

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